

Structural Validation of 4-Cyclopropyl-2-methylaniline: A Comparative NMR Guide

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Compound of Interest

Compound Name: 4-Cyclopropyl-2-methylaniline

CAS No.: 1202161-11-2

Cat. No.: B1528671

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Executive Summary & Comparison Overview

In drug development, the structural integrity of building blocks like **4-Cyclopropyl-2-methylaniline** is non-negotiable. Standard quality control (LC-MS and 1D ^1H NMR) often fails to distinguish this compound from its regioisomer, 4-Cyclopropyl-3-methylaniline, or its ring-opened byproduct, 4-Isopropyl-2-methylaniline.

This guide compares two validation approaches:

- Method A (Standard QC): Relies on Mass Spectrometry and 1D ^1H NMR.
- Method B (Advanced Validation): Incorporates 2D NOESY and HSQC experiments.

Feature	Method A (Standard QC)	Method B (Advanced Validation)
Identity Confirmation	Low (Ambiguous for isomers)	High (Definitive)
Regioisomer Detection	Fails (Spectra are nearly identical)	Success (Via spatial proximity)
Impurity Detection	Good (Detects ring opening)	Excellent
Time Investment	10 Minutes	45 Minutes
Recommendation	Routine Batch Check	New Vendor / Process Validation

The Structural Challenge

The primary challenge is distinguishing the target from its Regioisomer (3-Methyl). Both share the same molecular weight (147.22 g/mol) and identical functional groups, making MS and IR ineffective.

- Target: **4-Cyclopropyl-2-methylaniline** (Methyl and Cyclopropyl are meta to each other).
- Isomer: 4-Cyclopropyl-3-methylaniline (Methyl and Cyclopropyl are ortho to each other).

Comparison of Alternatives (Impurities)

Compound	Structure Note	Key ¹ H NMR Distinguisher
Target	Cyclopropyl @ C4, Methyl @ C2	NOE: Methyl ↔ Aromatic H3 (Strong), Methyl ↔ Cyclopropyl (None)
Regioisomer	Cyclopropyl @ C4, Methyl @ C3	NOE: Methyl ↔ Cyclopropyl Methine (Strong)
Ring-Opened	Isopropyl group instead of Cyclopropyl	Methyls appear as doublet (~1.2 ppm); Methine as septet (~2.8 ppm)

Experimental Protocol (Method B)

Sample Preparation

- Solvent: DMSO- d_6 is recommended over $CDCl_3$ to ensure the exchangeable amine ($-NH_2$) protons are sharp and visible, aiding in integration.
- Concentration: 10–15 mg in 0.6 mL solvent. High concentration is required for clear 2D NOESY cross-peaks.

Acquisition Parameters (400 MHz+)

- 1H (1D): 16 scans, 30° pulse, $D1 = 1.0s$.
- NOESY (2D): Mixing time () = 500 ms. This is critical for observing the Through-Space correlations between the methyl group and the ring/cyclopropyl protons.
- HSQC (2D): Standard parameters to assign carbon-proton connectivity.

Data Interpretation & Validation Logic

The "Fingerprint" Region (High Field)

The first step is validating the integrity of the cyclopropyl ring. If the ring has opened during synthesis (e.g., hydrogenation reduction of a nitro precursor), the unique high-field multiplets will disappear.

Region	Signal Shape	Chemical Shift (δ ppm)	Assignment	Status
Cyclopropyl	Multiplet (2H)	0.50 – 0.65	Cp-CH ₂ (cis)	Pass
Cyclopropyl	Multiplet (2H)	0.80 – 0.95	Cp-CH ₂ (trans)	Pass
Cyclopropyl	Multiplet (1H)	1.75 – 1.85	Cp-CH (Methine)	Pass
Methyl	Singlet (3H)	2.05 – 2.15	Ar-CH ₃	Pass
Impurity	Doublet (6H)	~1.20	Isopropyl Methyls	Fail (Ring Open)

The Aromatic Region (Regioisomer Check)

This is where Method B outperforms Method A. We utilize NOESY to determine the position of the methyl group relative to the cyclopropyl ring.

- **Target Logic:** The Methyl group (C2) is separated from the Cyclopropyl group (C4) by the C3 proton. Therefore, you should see an NOE correlation between Methyl \leftrightarrow H3, but NO correlation between Methyl \leftrightarrow Cyclopropyl.
- **Isomer Logic:** The Methyl group (C3) is directly adjacent to the Cyclopropyl group (C4). You will see a strong NOE correlation between Methyl \leftrightarrow Cyclopropyl Methine.

Simulated Chemical Shift Assignments (DMSO-d₆)

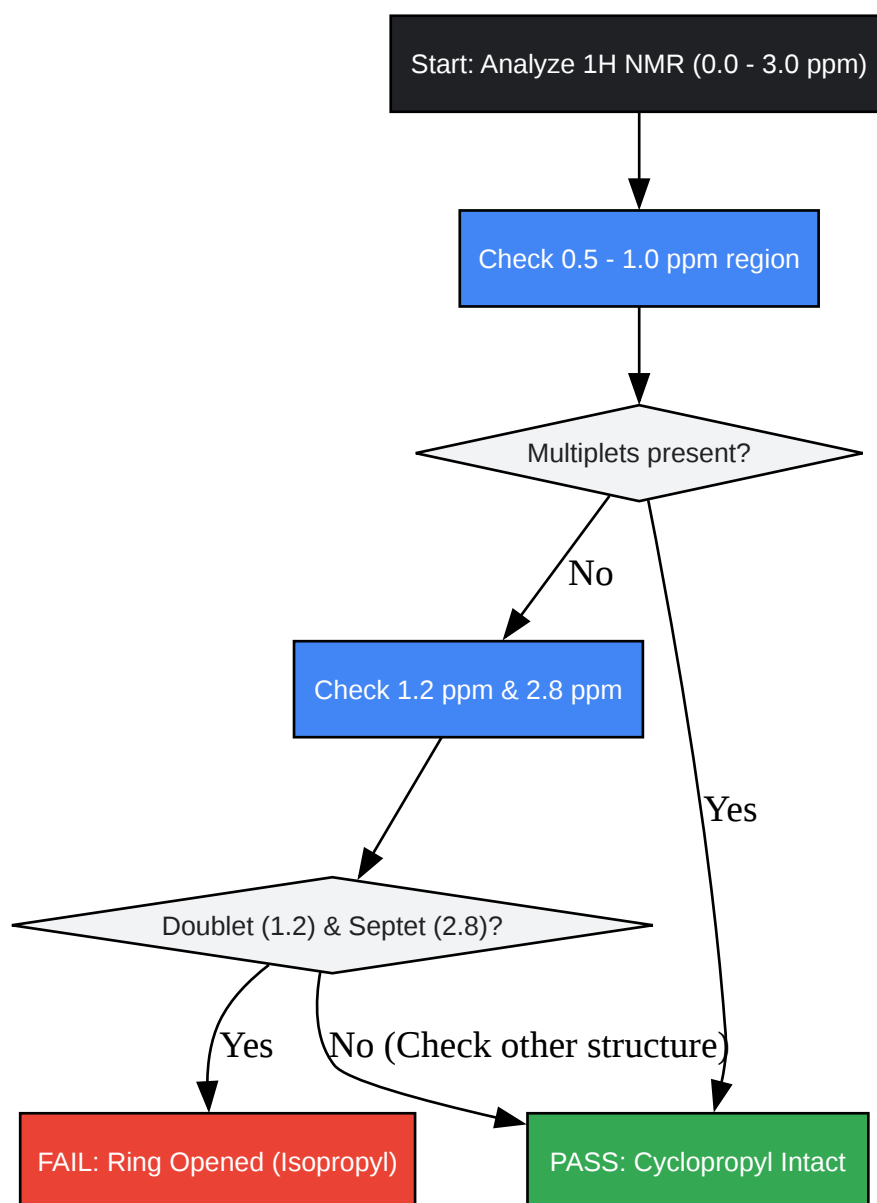
Position	Proton	Shift (δ)	Multiplicity	Coupling ()
1	-NH ₂	4.60	Broad Singlet	-
3	Ar-H	6.75	Doublet (meta)	Hz
5	Ar-H	6.68	dd (ortho/meta)	Hz
6	Ar-H	6.55	Doublet (ortho)	Hz

Note: H6 is shielded (upfield) due to the ortho-amino group. H3 is deshielded relative to H6 but appears as a narrow doublet or singlet due to meta-coupling only.

Decision Logic Workflows

Workflow 1: Impurity Identification

This diagram illustrates the logic for ruling out the ring-opened byproduct.

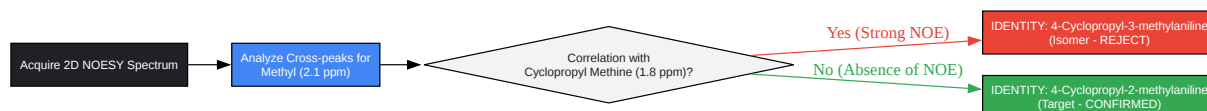


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Caption: Logic flow for detecting the common "Ring-Opening" impurity using 1D NMR.

Workflow 2: Regioisomer Differentiation (The "Killer App")

This diagram demonstrates why 2D NOESY is required to distinguish the 2-Methyl target from the 3-Methyl isomer.



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Caption: Definitive decision tree using NOESY data to distinguish the target from its regioisomer.

References

- PubChem.**4-Cyclopropyl-2-methylaniline** Compound Summary. National Library of Medicine. Available at: [\[Link\]](#)
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